molecular formula C18H13F3N2O3 B2852531 (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 562806-17-1

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2852531
CAS RN: 562806-17-1
M. Wt: 362.308
InChI Key: LGSBRCOVJGTNAN-UHFFFAOYSA-N
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Description

“(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a trifluoromethyl group (-CF3), an amide group (-CONH2), a hydroxy group (-OH), and a methoxy group (-OCH3). These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a process known as trifluoromethylation . The cyano group might be introduced through a cyanation reaction . The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the (Z)-2-cyano group suggests that there is a carbon-carbon double bond with higher priority groups on the same side. The 3-(3-hydroxy-4-methoxyphenyl) suggests a phenyl ring substituted with a hydroxy group at the 3rd position and a methoxy group at the 4th position .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For instance, the cyano group could undergo hydrolysis to form a carboxylic acid. The trifluoromethyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -CN, -CF3, and -CONH2 would likely make it polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, compounds containing a cyano group can be toxic, and those with a trifluoromethyl group can be reactive .

Future Directions

Future research on this compound could explore its potential applications, such as in pharmaceuticals or materials science. Additionally, research could be done to optimize its synthesis and understand its reactivity better .

properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-26-16-6-5-11(8-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBRCOVJGTNAN-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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